Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate
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Overview
Description
Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a methyl ester group, a bis(2-aminoethyl)amino group, and a 5-oxopentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 5-oxopentanoic acid with bis(2-aminoethyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as hydroxylated or alkylated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bis(2-aminoethyl)amino group allows for strong interactions with negatively charged sites on proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
599178-86-6 |
---|---|
Molecular Formula |
C10H21N3O3 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H21N3O3/c1-16-10(15)4-2-3-9(14)13(7-5-11)8-6-12/h2-8,11-12H2,1H3 |
InChI Key |
NKBGLMQBAZMUII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)N(CCN)CCN |
Origin of Product |
United States |
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